![molecular formula C21H17N3O2S B7744968 2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate](/img/structure/B7744968.png)
2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate is a complex organic compound that combines the structural features of quinazoline, phenyl, and thiophene moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-phenylquinazoline with ethyl thiophene-2-carboxylate in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines .
科学研究应用
2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs)
作用机制
The mechanism of action of 2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of kinase enzymes, which play a role in cell signaling and proliferation .
相似化合物的比较
Similar Compounds
2-Phenylquinazoline: Shares the quinazoline core but lacks the thiophene moiety.
Thiophene-2-carboxylate: Contains the thiophene ring but not the quinazoline structure.
Uniqueness
2-[(2-Phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
属性
IUPAC Name |
2-[(2-phenylquinazolin-4-yl)amino]ethyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-21(18-11-6-14-27-18)26-13-12-22-20-16-9-4-5-10-17(16)23-19(24-20)15-7-2-1-3-8-15/h1-11,14H,12-13H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVQKDZQCCXIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCOC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2E)-2-cyano-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetate](/img/structure/B7744885.png)
![methyl (2E)-2-cyano-2-[6-hydroxy-2-(4-methoxyphenyl)chromen-4-ylidene]acetate](/img/structure/B7744891.png)
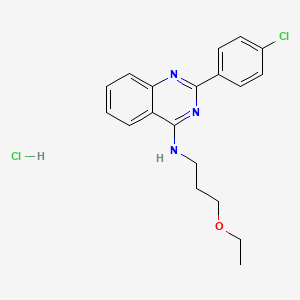
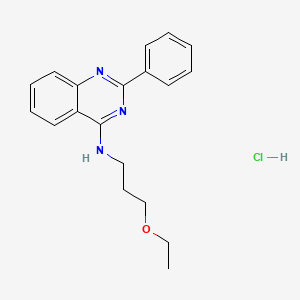
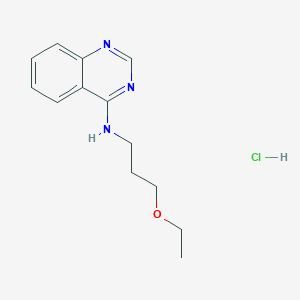
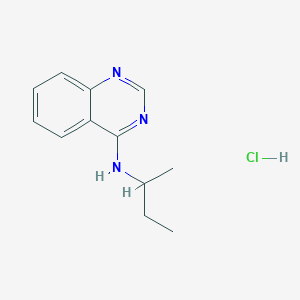
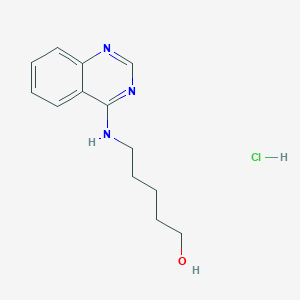
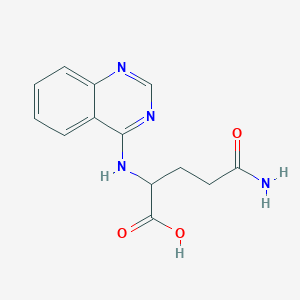
![2-[(6-bromoquinazolin-4-yl)amino]pentanoic Acid](/img/structure/B7744938.png)

![2-[(2-Phenylquinazolin-4-yl)amino]ethyl propanoate](/img/structure/B7744956.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-3-carboxylate](/img/structure/B7744959.png)
![2-[(2-Phenylquinazolin-4-yl)amino]ethyl pyridine-4-carboxylate](/img/structure/B7744967.png)
![4-{[3-(Ethoxycarbonyl)-8-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7744980.png)
